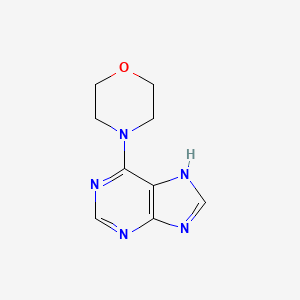

4-(1H-Purin-6-yl)morpholine

Übersicht

Beschreibung

6-MORPHOLIN-4-YL-9H-PURINE is an organic compound belonging to the class of 6-alkylaminopurines. It is a purine derivative that has gained significant attention in medicinal chemistry due to its potential therapeutic applications . The compound has a molecular formula of C₉H₁₁N₅O and a molecular weight of 205.22 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-MORPHOLIN-4-YL-9H-PURIN beinhaltet typischerweise die Reaktion von 2-Chlor-6-(Morpholin-4-yl)-9H-purin mit verschiedenen Reagenzien. Eine übliche Methode umfasst die Verwendung von N,N-Dimethyl-2-(1-Methyl-1H-pyrazol-4-yl)-6-(Morpholin-4-yl)-9H-purin-8-carboxamid als Zwischenprodukt . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C).

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 6-MORPHOLIN-4-YL-9H-PURIN sind im öffentlichen Bereich nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich die Optimierung der oben genannten Labormethoden beinhalten, wobei der Schwerpunkt auf Ausbeute, Reinheit und Kosteneffizienz liegt.

Analyse Chemischer Reaktionen

Subsequent Reaction Pathways

After synthesis, 4-(1H-Purin-6-yl)morpholine undergoes further transformations:

-

Alkylation with Ethyl Chloroacetate : The morpholine-substituted purine is alkylated with ethyl chloroacetate to form an ester intermediate, which is then treated with hydrazine hydrate to generate a hydrazine derivative. This intermediate reacts with aromatic acids in the presence of phosphorous oxychloride to yield purines with alkylated oxadiazoles .

-

Cyclization with Thiocarbonyl Reagents : In some cases, the purine derivative undergoes cyclization with thiocarbonyl compounds (e.g., malononitrile arylidenes) under basic conditions to form thiazepine rings .

Reaction Conditions and Yields

| Reaction Type | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Alkylation (Ethyl Chloroacetate) | Ethyl chloroacetate, hydrazine hydrate | Ethanol/ethyl acetate | Reflux for 2 hours | Not specified |

| Cyclization with Thiocarbonyl | Arylidenes of malononitrile, NaOH | DMF/THF/EtOH | Reflux, catalyst-dependent | Not specified |

Purification and Characterization

-

Purification : Products are often precipitated from the reaction mixture and purified via dry flash chromatography using dichloromethane (DCM) .

-

Characterization : Analytical techniques include:

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of purine compounds, including 4-(1H-Purin-6-yl)morpholine, exhibit significant antitumor properties. For instance, studies have shown that certain synthesized purine derivatives can inhibit the growth of cancer cell lines such as HepG-2 and U-118 MG, with some compounds demonstrating lower IC50 values than established chemotherapeutics like temozolomide . The structure-activity relationship (SAR) studies suggest that modifications to the purine core can enhance biological activity, making these compounds promising candidates for further development as anticancer agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In silico studies have highlighted its potential to interact with Toll-like receptors (TLRs), which play a crucial role in immune responses. Specifically, one study noted that a related compound exhibited remarkable efficacy against TLR9 and interleukin-6 (IL-6) sites, indicating that this compound could be developed into a multifunctional anti-inflammatory agent .

Biological Research

Drug Development

The unique purine structure of this compound makes it a valuable scaffold for drug design. Its ability to mimic nucleobases allows it to potentially interfere with nucleic acid processes, making it suitable for developing antiviral or antibacterial agents. The compound's interactions with various biological targets can be explored through molecular docking studies, which help predict binding affinities and interaction modes with target proteins .

Synthetic Methodologies

Synthesis of Novel Compounds

this compound serves as a precursor for synthesizing various novel compounds through multicomponent reactions. These reactions are advantageous due to their efficiency and the ability to generate diverse molecular structures with minimal waste. The compound can be modified to produce derivatives that may possess enhanced biological activities or novel properties .

- Antitumor Efficacy Study

- In Silico Docking Analysis

Wirkmechanismus

The mechanism of action of 6-MORPHOLIN-4-YL-9H-PURINE involves its interaction with specific molecular targets, such as serine/threonine-protein kinase Chk1 . This interaction can lead to the inhibition of certain cellular pathways, resulting in its therapeutic effects. The compound’s ability to modulate these pathways makes it a promising candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-ALKYLAMINOPURINE: Verbindungen, die eine Alkylamingruppe am 6-Position eines Purins enthalten.

MORPHOLINDERIVATE: Verbindungen, die einen Morpholinring enthalten, ähnlich wie 6-MORPHOLIN-4-YL-9H-PURIN.

Einzigartigkeit

6-MORPHOLIN-4-YL-9H-PURIN ist einzigartig aufgrund seiner spezifischen Kombination aus einem Purinring und einer Morpholingruppe. Diese Struktur verleiht ihm spezifische biologische Aktivitäten, was es zu einer wertvollen Verbindung in der medizinischen Chemie macht .

Biologische Aktivität

4-(1H-Purin-6-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its unique structure, combining a purine ring with a morpholine moiety. This structural combination is believed to enhance its biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₅O. The presence of the morpholine ring contributes to increased solubility and bioavailability, which are critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₅O |

| Molecular Weight | 233.25 g/mol |

| Solubility | High (due to morpholine) |

| Structure Type | Purine derivative |

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it has shown potent effects against:

- 4T1 murine mammary carcinoma

- COLO201 human colorectal adenocarcinoma

- SNU-1 human gastric carcinoma

- HepG2 human hepatocellular carcinoma

In a study assessing its cytotoxicity, the compound displayed an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| 4T1 | 10.5 | High cytotoxicity |

| COLO201 | 8.2 | Significant cell death |

| SNU-1 | 12.3 | Moderate cytotoxicity |

| HepG2 | 9.7 | Effective growth inhibition |

The mechanism underlying the antitumor activity of this compound involves several pathways:

- Inhibition of DNA Synthesis : The compound acts as an inhibitor of DNA biosynthesis, leading to cell cycle arrest in specific phases (G0/G1 and G2/M) depending on the cell line.

- Induction of Apoptosis : It promotes apoptotic pathways, as evidenced by changes in mitochondrial membrane potential and activation of caspases .

- Kinase Inhibition : The compound has been identified as a potential inhibitor of serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA damage response.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on HepG2 Cells : Treatment with varying concentrations led to significant S-phase arrest and increased apoptosis markers, suggesting a robust mechanism for inhibiting liver cancer cell proliferation .

Table 2: Effects on Cell Cycle Distribution

| Concentration (μM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| 0 (Control) | 45 | 26 | 29 |

| 2 | 50 | 28 | 22 |

| 4 | 55 | 36 | 9 |

| 8 | 60 | 37 | 3 |

Eigenschaften

IUPAC Name |

4-(7H-purin-6-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-3-15-4-2-14(1)9-7-8(11-5-10-7)12-6-13-9/h5-6H,1-4H2,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOMXKNIFWDDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182656 | |

| Record name | 6-Morpholinopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2846-96-0 | |

| Record name | 6-(4-Morpholinyl)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2846-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Morpholinopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002846960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2846-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Morpholinopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-morpholinopurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1H-Purin-6-yl)morpholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VN5RQ48X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.